[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 871544-82-0
VCID: VC7238731
InChI: InChI=1S/C19H24N2O3/c1-13(2)19(3,12-20)21-17(22)11-24-18(23)16-9-8-14-6-4-5-7-15(14)10-16/h8-10,13H,4-7,11H2,1-3H3,(H,21,22)
SMILES: CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(CCCC2)C=C1
Molecular Formula: C19H24N2O3
Molecular Weight: 328.412

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.: 871544-82-0

Cat. No.: VC7238731

Molecular Formula: C19H24N2O3

Molecular Weight: 328.412

* For research use only. Not for human or veterinary use.

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate - 871544-82-0

Specification

CAS No. 871544-82-0
Molecular Formula C19H24N2O3
Molecular Weight 328.412
IUPAC Name [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C19H24N2O3/c1-13(2)19(3,12-20)21-17(22)11-24-18(23)16-9-8-14-6-4-5-7-15(14)10-16/h8-10,13H,4-7,11H2,1-3H3,(H,21,22)
Standard InChI Key MCKOIJYTNSLALW-UHFFFAOYSA-N
SMILES CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(CCCC2)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate, reflects its bifunctional design. The tetrahydronaphthalene moiety provides a rigid, aromatic framework, while the (1-cyano-1,2-dimethylpropyl)carbamoyl group introduces steric bulk and polar functionality. The SMILES notation (CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(CCCC2)C=C1) further clarifies the connectivity, highlighting the ester linkage between the carboxylate and carbamoyl groups.

Key Physical Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₃
Molecular Weight328.412 g/mol
CAS Number871544-82-0
Standard InChIKeyMCKOIJYTNSLALW-UHFFFAOYSA-N

The absence of solubility data in public domains limits formulation studies, though the ester and carbamate groups suggest moderate polarity.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit protocols for this compound are unavailable, analogous molecules are synthesized via multi-step sequences involving:

  • Esterification: Coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a chloromethylating agent to form the methyl ester.

  • Carbamoylation: Introducing the (1-cyano-1,2-dimethylpropyl)carbamoyl group via nucleophilic acyl substitution, potentially using triphosgene or carbonyldiimidazole (CDI) as activating agents .

Reaction conditions likely require anhydrous environments and catalysts like DMAP or pyridine to mitigate side reactions . For example, Patent EP3409658B9 details similar tetrahydronaphthalene derivatives synthesized under nitrogen atmospheres at 0–5°C .

Challenges in Synthesis

  • Steric Hindrance: The bulky tert-butyl-like cyano group may slow carbamoylation kinetics, necessitating extended reaction times.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures would separate the product from unreacted intermediates .

Analytical Characterization

Spectroscopic Profiling

1H-NMR: Key signals include:

  • δ 1.35 ppm: Methyl groups on the dimethylpropyl chain .

  • δ 4.28 ppm: Methine protons adjacent to the carbamate oxygen .

  • δ 6.5–7.5 ppm: Aromatic protons from the tetrahydronaphthalene ring .

Mass Spectrometry: A molecular ion peak at m/z 328.412 confirms the molecular weight, with fragmentation patterns revealing loss of the cyano group (–27 Da) and carboxylate moiety (–44 Da).

Comparative Spectral Data

TechniqueKey Peaks/FeaturesReference Compound Similarity
HPLCRetention time ~0.92 minutesPatent EP3409658B9
IRC≡N stretch ~2240 cm⁻¹Phthalimide derivatives

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic potential.

  • Synthetic Scalability: Current methods lack yield optimization; flow chemistry could improve efficiency .

  • Material Testing: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are needed to quantify polymer stabilization effects.

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